molecular formula C5H10FN B12853349 3-(2-Fluoroethyl)azetidine

3-(2-Fluoroethyl)azetidine

Cat. No.: B12853349
M. Wt: 103.14 g/mol
InChI Key: FBAQRSUHAGEODS-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. It is characterized by the presence of a fluoroethyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-Fluoroethyl)azetidine can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted azetidines with various functional groups.

    Oxidation: Azetidine N-oxides.

    Reduction: Saturated amines.

Scientific Research Applications

Chemistry: 3-(2-Fluoroethyl)azetidine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is also investigated for its applications in polymer chemistry, where it can be used to create novel polymers with unique properties, such as increased rigidity and thermal stability .

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluoroethyl group can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Uniqueness: 3-(2-Fluoroethyl)azetidine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s metabolic stability and influence its reactivity compared to other similar compounds .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

3-(2-fluoroethyl)azetidine

InChI

InChI=1S/C5H10FN/c6-2-1-5-3-7-4-5/h5,7H,1-4H2

InChI Key

FBAQRSUHAGEODS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCF

Origin of Product

United States

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